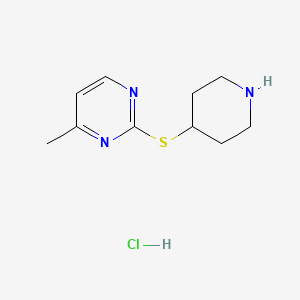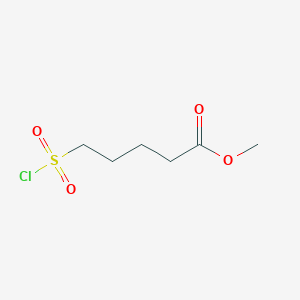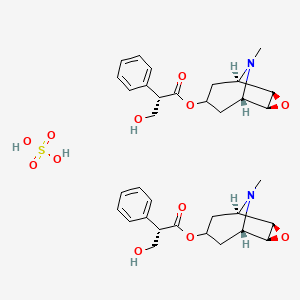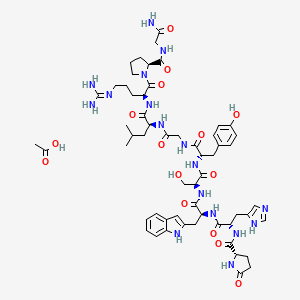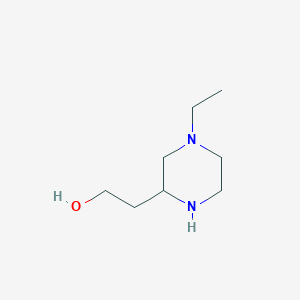
2-(4-Ethyl-2-piperazinyl)-1-ethanol
描述
2-(4-Ethyl-2-piperazinyl)-1-ethanol, also known as EPE, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds, which are known for their ability to bind to a variety of biological molecules. EPE is of particular interest due to its ability to bind to a variety of proteins, including those involved in the regulation of gene expression. This has led to its use in a variety of scientific research applications, including studies of gene expression, protein-protein interactions, and drug-target interactions.
科学研究应用
2-(4-Ethyl-2-piperazinyl)-1-ethanol has been used in a variety of scientific research applications. One of the most common applications is in the study of gene expression. This compound has been used to study the regulation of gene expression by binding to transcription factors, which are proteins that regulate the expression of genes. Additionally, this compound has been used to study protein-protein interactions, as it can bind to both proteins and DNA. It has also been used to study drug-target interactions, as it can bind to both drugs and their targets.
作用机制
2-(4-Ethyl-2-piperazinyl)-1-ethanol binds to a variety of proteins, including transcription factors and other proteins involved in the regulation of gene expression. Additionally, it can bind to both DNA and proteins involved in protein-protein interactions. The binding of this compound to these proteins is thought to be mediated by hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can bind to a variety of proteins and transcription factors, which can affect gene expression. Additionally, studies have shown that this compound can affect the activity of enzymes involved in metabolism, as well as proteins involved in cell signaling pathways.
实验室实验的优点和局限性
The use of 2-(4-Ethyl-2-piperazinyl)-1-ethanol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of applications. Additionally, it can bind to a variety of proteins and transcription factors, making it useful for studying gene expression. However, it is important to note that this compound can also bind to other molecules, such as DNA, which can interfere with experiments.
未来方向
2-(4-Ethyl-2-piperazinyl)-1-ethanol has been studied for its potential applications in scientific research, and there are a number of potential future directions for research. One potential direction is the use of this compound to study protein-protein interactions. Additionally, this compound could be used to study the regulation of gene expression by transcription factors, as well as the effects of drugs on their targets. Additionally, this compound could be used to study the effects of environmental factors, such as temperature and pH, on gene expression. Finally, this compound could be used to study the effects of mutations on gene expression and protein-protein interactions.
属性
IUPAC Name |
2-(4-ethylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-10-5-4-9-8(7-10)3-6-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWONLVSQDWFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



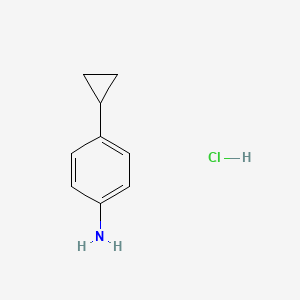
![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)



